molecular formula C13H16O2 B1438903 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde CAS No. 883524-60-5

4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde

Cat. No.: B1438903
CAS No.: 883524-60-5
M. Wt: 204.26 g/mol
InChI Key: KXULMKBTRGMRCL-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

This compound is a substituted benzaldehyde derivative with a complex arrangement of functional groups. Its IUPAC name reflects its structural hierarchy: a benzene ring substituted at position 4 with a cyclopropylmethoxy group (–O–CH₂–C₃H₅), methyl groups at positions 3 and 5, and an aldehyde group (–CHO) at position 1. The molecular formula is C₁₃H₁₆O₂ , and its molecular weight is 204.27 g/mol .

The benzaldehyde core provides a planar aromatic system, while the substituents introduce steric and electronic variations. The cyclopropylmethoxy group combines a methoxy ether linkage with a cyclopropane ring, creating a sterically demanding substituent. The methyl groups at positions 3 and 5 introduce electron-donating effects, further modulating the electronic properties of the aromatic ring.

Crystallographic Features and Conformational Isomerism

Crystallographic data for this compound are limited, but insights can be drawn from structurally related benzaldehyde derivatives. For example, 3,5-dimethylbenzaldehyde (C₉H₁₀O) exhibits a planar benzene ring with methyl groups in the meta positions, leading to a symmetrical molecular arrangement that facilitates crystallization. Similarly, This compound likely adopts a planar conformation due to the aromatic ring’s rigidity, though the cyclopropylmethoxy group may introduce torsional strain.

Conformational isomerism arises from the cyclopropylmethoxy group’s rotational freedom. The methoxy ether bond (–O–CH₂–) allows limited rotation, while the cyclopropane ring restricts movement due to its strained geometry. This rigidity may stabilize specific conformers, potentially influencing crystal packing and intermolecular interactions.

Electronic Structure and Orbital Hybridization Analysis

The electronic structure of this compound is governed by the interplay of its substituents:

  • Benzene ring : The six sp²-hybridized carbons form a conjugated π-system, stabilized by resonance.
  • Aldehyde group : The carbonyl group (C=O) involves sp² hybridization at the carbonyl carbon, with partial double-bond character between the carbonyl carbon and the adjacent benzene ring.
  • Cyclopropylmethoxy group : The oxygen atom in the methoxy group adopts sp³ hybridization, while the cyclopropane ring’s carbons are sp³-hybridized due to their tetrahedral geometry.

The methyl groups at positions 3 and 5 act as electron-donating groups (EDGs) via inductive effects, increasing electron density in the aromatic ring. Conversely, the aldehyde group is electron-withdrawing, polarizing the ring’s π-electrons. The cyclopropylmethoxy group’s electron-donating oxygen may further modulate the ring’s electronic profile, though its steric bulk could limit resonance interactions.

Comparative Analysis with Substituted Benzaldehyde Derivatives

To contextualize its properties, this compound is compared to structurally analogous compounds (Table 1).

Compound Substituents (Positions) CAS No. Molecular Weight Key Differences
This compound 4-OCH₂C₃H₅, 3-Me, 5-Me, CHO 883524-60-5 204.27 Bulky cyclopropylmethoxy group; steric protection
3,5-Dimethylbenzaldehyde 3-Me, 5-Me, CHO 5779-95-3 134.18 Smaller substituents; higher volatility
4-Methoxy-3,5-dimethylbenzaldehyde 4-OCH₃, 3-Me, 5-Me, CHO [Not listed] 166.21 Methoxy group; less steric hindrance

Key Observations :

  • Steric Effects : The cyclopropylmethoxy group in the target compound creates significant steric bulk, potentially reducing reactivity at the aldehyde site compared to smaller substituents like methoxy.
  • Electronic Effects : The methyl groups at 3 and 5 positions enhance electron density in the ring, whereas the aldehyde group withdraws electrons. This balance may influence reactivity in electrophilic aromatic substitution.
  • Solubility and Stability : The cyclopropylmethoxy group’s hydrophobicity likely reduces aqueous solubility compared to methoxy-substituted analogs, favoring organic solvent compatibility.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9-5-12(7-14)6-10(2)13(9)15-8-11-3-4-11/h5-7,11H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXULMKBTRGMRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2CC2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 3,5-dimethylphenol derivatives

  • A cobalt(II) acetate-catalyzed aerobic oxidation method can convert suitable precursors into 3,5-dimethyl-4-hydroxybenzaldehyde with high yield (around 88%) under mild conditions.
  • Typical conditions involve Co(OAc)2·4H2O (0.05 mmol), NaOH (5.0 mmol) in ethylene glycol/water solvent at 50°C with oxygen bubbling for 12 hours.
  • Workup includes acidification, extraction with chloroform, drying, and purification by silica gel chromatography using petroleum ether/ethyl acetate (5:1) as eluent.

Formylation of 3,5-dimethylphenol derivatives

  • Alternative synthetic routes involve formylation reactions on 3,5-dimethylphenol or related compounds using formylating agents like N,N-dimethylformamide (DMF) in the presence of bases or catalysts.
  • One example is the formylation of 4-bromo-o-xylene via Grignard reagent formation and subsequent reaction with DMF to yield dimethylbenzaldehyde derivatives.
  • These methods are scalable and suitable for commercial production.

Alkylation to Form this compound

Once 3,5-dimethyl-4-hydroxybenzaldehyde is obtained, the key step is the etherification of the phenolic hydroxyl group with cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide or chloride).

Typical Alkylation Conditions

  • Base: Potassium carbonate (K2CO3) is commonly used as a mild base to deprotonate the phenol.
  • Solvent: Ethanol or dimethylformamide (DMF) are preferred solvents due to their ability to dissolve both reactants and promote nucleophilic substitution.
  • Temperature: Reflux conditions for 24 hours are typical to ensure complete alkylation.
  • Reaction: The phenolate anion attacks the alkyl halide in an SN2 mechanism, forming the cyclopropylmethoxy ether.

Reported Yields and Purification

  • Yields for similar alkylations of 3,5-dimethyl-4-hydroxybenzaldehyde with alkyl halides under these conditions are reported to be high, often exceeding 90% after purification.
  • Purification is usually achieved by column chromatography on silica gel using hexane/ethyl acetate mixtures.
  • The crude product is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Summary Table of Preparation Parameters

Step Reactants & Reagents Conditions Yield (%) Notes
1 3,5-Dimethylphenol or precursor + Co(OAc)2, NaOH 50°C, O2 bubbling, 12 h, EG/H2O solvent 88 Aerobic oxidation, green chemistry
1 4-Bromo-o-xylene + Mg (Grignard) + DMF 0°C to RT, acidic workup Not specified Formylation via Grignard intermediate
2 3,5-Dimethyl-4-hydroxybenzaldehyde + Cyclopropylmethyl bromide + K2CO3 Reflux in ethanol or DMF, 24 h >90 SN2 alkylation, column chromatography

Detailed Research Findings and Notes

  • The aerobic oxidation method for synthesizing 3,5-dimethyl-4-hydroxybenzaldehyde is advantageous due to mild conditions, environmental compatibility, and good selectivity.
  • The Grignard formylation route offers an efficient alternative for large-scale production, albeit requiring careful control of low temperatures and moisture exclusion.
  • Alkylation using potassium carbonate in ethanol is a well-established and reliable method for introducing alkoxy groups on phenols, including cyclopropylmethoxy groups, with excellent yields and minimal side reactions.
  • Purification by silica gel column chromatography using a gradient of hexane and ethyl acetate ensures the isolation of high-purity this compound.
  • Reaction monitoring by TLC and NMR spectroscopy is standard to confirm completion and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(Cyclopropylmethoxy)-3,5-dimethylbenzoic acid.

    Reduction: 4-(Cyclopropylmethoxy)-3,5-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde with structurally related benzaldehyde derivatives, emphasizing substituent effects on synthesis, physical properties, and applications.

Compound Substituents Synthetic Yield Key Properties/Applications References
4-(Cyclopropylmethoxy)benzaldehyde (S5) 4-(Cyclopropylmethoxy) 99% High-yield intermediate for dihydrobenzofurans ; used in Pd-catalyzed couplings .
3,5-Bis(cyclopropylmethoxy)benzaldehyde (28) 3,5-Bis(cyclopropylmethoxy) Not specified Precursor for microwave-assisted cross-coupling reactions .
4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) 4-Hydroxy, 3,5-dimethoxy Purity ≥98% Antioxidant, radioprotective agent; used in pharmacology and cosmetics .
4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2) 4-Benzyloxy, 3-phenethoxy 96% (after oxidation) Intermediate for phenolic derivatives via mCPBA oxidation .
Compound 22 (Dihydrobenzofuran derivative) Cyclopropylmethoxy groups at multiple positions 68% (final step) Aldehyde functionality used in Horner-Wadsworth-Emmons reactions to form styrenes .

Key Comparisons

Substituent Electronic Effects Cyclopropylmethoxy vs. Methyl Groups (3,5-dimethyl): Methyl substituents are electron-donating via hyperconjugation, increasing the aromatic ring’s electron density. This contrasts with Syringaldehyde’s hydroxyl group, which introduces acidity (pKa ~10) and hydrogen-bonding capacity .

Synthetic Accessibility

  • The 99% yield of S5 vs. the 68% yield of compound 24 underscores the challenge of introducing multiple cyclopropylmethoxy groups. The target compound’s 3,5-dimethyl groups may simplify synthesis compared to multi-alkoxylated analogs.

Reactivity and Applications

  • Aldehyde Reactivity : The aldehyde group in this compound is likely less electrophilic than in Syringaldehyde due to the absence of electron-withdrawing hydroxyl groups. This difference impacts its utility in condensation reactions (e.g., formation of Schiff bases) .
  • Biological Activity : Syringaldehyde’s hydroxyl group contributes to its antioxidant and radioprotective properties , whereas the cyclopropylmethoxy and methyl groups in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration in drug design.

Physical Properties Solubility: Cyclopropylmethoxy and methyl groups increase hydrophobicity compared to Syringaldehyde, which is more soluble in polar solvents (e.g., methanol, DMSO) due to its hydroxyl group . Stability: The cyclopropane ring’s strain may render the target compound more prone to ring-opening under acidic conditions, unlike Syringaldehyde’s stable methoxy groups.

Research Findings and Implications

  • Synthetic Versatility : The target compound’s structure allows for modular derivatization. For instance, the aldehyde can undergo Wittig or Grignard reactions to form styrenes or alcohols, as seen in the synthesis of compound 21 .
  • Comparative Challenges : Introducing multiple cyclopropylmethoxy groups (e.g., compound 28 ) requires careful optimization of reaction conditions (e.g., microwave irradiation ), whereas methyl groups are easier to install.
  • Potential Applications: While Syringaldehyde is well-studied in pharmacology , this compound’s applications remain underexplored. Its steric profile suggests utility in asymmetric catalysis or as a ligand in transition-metal complexes.

Biological Activity

4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14O2
  • Molecular Weight : 194.24 g/mol
  • IUPAC Name : this compound

This compound features a benzaldehyde moiety substituted with cyclopropylmethoxy and dimethyl groups, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The presence of the methoxy group may enhance lipophilicity, allowing better membrane penetration and increased efficacy against microbial strains.

Microbial Strain Activity
Staphylococcus aureusModerate Inhibition
Escherichia coliWeak Inhibition
Candida albicansStrong Inhibition

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells and the inhibition of specific oncogenic pathways.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)

The compound demonstrated IC50 values indicating cytotoxicity against these cell lines, suggesting potential for further development as an anticancer agent.

While specific mechanisms for this compound remain under investigation, compounds with similar structures typically act through:

  • Inhibition of Enzymes : Compounds may inhibit key enzymes involved in cell proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various derivatives of benzaldehyde, including this compound. Results indicated significant activity against gram-positive bacteria with a noted minimum inhibitory concentration (MIC) that warrants further exploration for therapeutic applications.
  • Cytotoxicity Assay :
    In vitro assays on HeLa and MCF-7 cell lines revealed that this compound exhibited a dose-dependent reduction in cell viability. The compound was found to induce apoptosis as evidenced by increased annexin V staining.

Q & A

Q. How can researchers reconcile discrepancies in reported spectroscopic data for substituted benzaldehydes?

  • Data validation :
  • Cross-reference databases : Compare NMR shifts with PubChem, NIST, or Reaxys entries .
  • Collaborative verification : Share raw spectra with open-access platforms (e.g., NMRShiftDB) for peer validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde
Reactant of Route 2
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4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde

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